![molecular formula C27H31N3O5S2 B2633579 甲基5,5,7,7-四甲基-2-(4-(N-甲基-N-苯基磺胺基)苯甲酰基)-4,5,6,7-四氢噻吩[2,3-c]吡啶-3-甲酸甲酯 CAS No. 449782-53-0](/img/structure/B2633579.png)

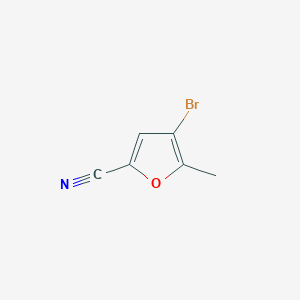

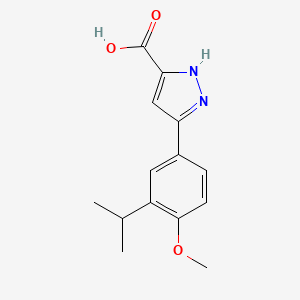

甲基5,5,7,7-四甲基-2-(4-(N-甲基-N-苯基磺胺基)苯甲酰基)-4,5,6,7-四氢噻吩[2,3-c]吡啶-3-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

- The compound is a synthetic ketone fragrance known by various trade names, including OTNE (octahydrotetramethyl acetophenone) and Iso E Super .

- It is used as a fragrance ingredient in perfumes, laundry products, and cosmetics.

- OTNE has a woody, slightly ambergris odor, reminiscent of clean human skin, and its scent is long-lasting on skin and fabric.

Synthesis Analysis

- Iso E Super is produced commercially by a Diels–Alder reaction of myrcene with 3-methyl-3-penten-2-one in the presence of aluminum chloride.

- The initial Diels–Alder reaction ensures that the acetyl group is at position 2 of the resulting cyclohexene adduct, distinguishing Iso E Super from other fragrances based on tetramethylacetyloctaline.

Molecular Structure Analysis

- The molecular formula of the compound is C16H26O .

- It appears as a colorless to pale yellow liquid with an amber, woody odor .

- Its density is 0.964 g/cm³ at 20 °C, and it has a melting point below -20 °C and a boiling point of 134 °C .

- The refractive index is 1.4975–1.500 at 20 °C.

Chemical Reactions Analysis

- Iso E Super is commonly used as a perfume ingredient, providing a sandalwood-like and cedarwood-like fragrance .

- It is also used in soap, shampoo, detergents, fabric fresheners, antiperspirants, air fresheners , and as a tobacco flavoring .

- Additionally, it serves as a plasticizer and a precursor for delivering organoleptic and antimicrobial compounds.

科学研究应用

合成和化学性质

对相关化合物的研究通常探索新颖的合成路线和化学性质,旨在创造具有潜在治疗应用的分子。例如,各种四氢噻吩并吡啶衍生物的合成已被研究其作为抗真菌剂的潜力,表明结构修饰可以显着影响生物活性(Sangshetti et al., 2014)。另一项研究重点关注 2-氨基-6-甲基-5,7-二苯基-4,5,6,7-四氢噻吩并吡啶-3-羧酸乙酯的合成,强调了克莱森-施密特反应和格瓦尔德反应在创造此类化合物中的重要性(曾国平,2008)。

潜在的生物活性

与所讨论化合物密切相关的噻吩并吡啶衍生物通常因其生物活性而受到研究,包括抗惊厥和抗真菌特性。例如,合成了新型四氢噻吩并[3,2-c]吡啶并评估了它们的抗真菌活性,一些化合物对白色念珠菌表现出有希望的结果,与咪康唑相当(Sangshetti et al., 2014)。另一项研究合成了和表征了新型化合物,以评估它们作为 CCR5 拮抗剂的潜力,表明噻吩并吡啶衍生物在药物开发中的多功能性(Ikemoto et al., 2005)。

结构研究和修饰

结构修饰及其对分子性质和相互作用的影响的研究对于开发具有改善的功效和安全性特征的化合物至关重要。对氮杂杂环(包括吡唑并[4,3-c]吡啶-3-酮)的互变异构的研究强调了这些分子的复杂性和它们在溶液中的潜在转化产物(Gubaidullin et al., 2014)。类似地,对 6-氧代-4,5-二氢-6H-环戊并[b]噻吩-4-乙酸甲酯的反应性的研究揭示了创造具有显着生物活性的多种衍生物的潜力(Jilale et al., 1993)。

安全和危害

- Flash Point : 134 °C (closed cup)

- It is classified as a warning substance with hazard statements related to skin irritation and environmental impact.

未来方向

- Further research could explore its applications in sustainable fragrance formulations and its potential in novel delivery systems.

Please note that this analysis is based on available information, and additional research may provide further insights. If you need more detailed information, consider consulting scientific literature or experts in the field.

属性

IUPAC Name |

methyl 5,5,7,7-tetramethyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3O5S2/c1-26(2)16-20-21(25(32)35-6)24(36-22(20)27(3,4)29-26)28-23(31)17-12-14-19(15-13-17)37(33,34)30(5)18-10-8-7-9-11-18/h7-15,29H,16H2,1-6H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPMKKACQZNNZQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5,5,7,7-tetramethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2633500.png)

![[1-(6-Chloro-3-pyridyl)cyclobutyl]methanol](/img/structure/B2633501.png)

![7-(4-bromophenyl)-N-(1-methoxypropan-2-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2633506.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3,4-dimethylpentanoic acid](/img/structure/B2633513.png)

![1-(2-Methylpiperidin-1-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone](/img/structure/B2633515.png)

![6-chloro-3-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B2633519.png)